molecular formula C18H19NO4 B1394891 2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid CAS No. 927801-42-1

2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid

Cat. No. B1394891
CAS RN: 927801-42-1
M. Wt: 313.3 g/mol
InChI Key: KEMUFZKOVKMAOE-UHFFFAOYSA-N
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Description

2’-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 . It is offered by several suppliers for research purposes .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its role as a building block in the synthesis of more complex molecules. It can be used to create novel drug candidates with potential therapeutic effects. The tert-butoxycarbonyl (Boc) group is particularly useful as a protective group for amines during chemical synthesis .

Material Science

Within material science, 2’-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid may be utilized in the development of new polymeric materials. Its biphenyl structure could contribute to the thermal stability and rigidity of polymers, making it a candidate for high-performance applications.

Environmental Science

This compound could have applications in environmental science, particularly in the study of organic pollutants. Its structural similarity to certain biphenyl-based contaminants could make it a standard for calibration and testing in analytical methods aimed at detecting environmental toxins .

Analytical Chemistry

In analytical chemistry, the compound’s unique structure allows it to serve as a reference or standard in chromatographic analysis. It can help in the quantification and qualification of similar compounds in complex mixtures .

Biochemistry

Biochemically, the compound can be used to study enzyme-substrate interactions, especially those involving carboxylic acids. Its tert-butoxycarbonyl group is significant for probing the mechanisms of enzymes that interact with protected amino groups .

Pharmacology

Pharmacologically, the compound’s carboxylic acid group may be involved in drug design, particularly in the creation of prodrugs. These are drugs designed to be metabolized into an active form within the body, and the compound’s structure could be key in such transformations .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMUFZKOVKMAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695834
Record name 2'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid

CAS RN

927801-42-1
Record name 2'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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